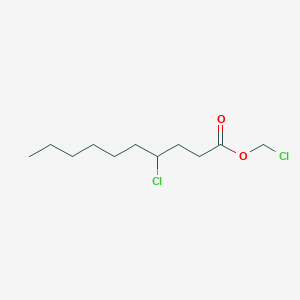

Chloromethyl 4-chlorodecanoate

Description

Contextualization within Contemporary Organic Chemistry

In the realm of modern organic chemistry, the development of selective and efficient synthetic methodologies is paramount. Chloromethyl 4-chlorodecanoate serves as an interesting case study due to its two distinct chlorine atoms, which can be selectively targeted under different reaction conditions. This positions the compound as a potential building block in the synthesis of more complex molecules, where sequential and site-specific functionalization is required. The study of such bifunctional reagents is crucial for advancing the toolkit of synthetic chemists. nih.gov

General Research Significance and Scope of Investigation

The research significance of this compound lies primarily in its potential as a synthon for introducing a 4-chlorodecanoyl moiety and a chloromethyl group into a target molecule. These functional groups can undergo a variety of subsequent transformations. For instance, the chloromethyl ester is a reactive alkylating agent, while the chlorine on the decanoyl chain can participate in nucleophilic substitution or elimination reactions. Investigations into this compound would likely focus on elucidating the relative reactivity of the two chloro-substituents and optimizing conditions for their selective manipulation.

Overview of Key Structural Motifs and Their Chemical Relevance

This compound is characterized by two key structural motifs: a chloromethyl ester and a chloroalkane chain.

Chloromethyl Ester: The O-CH2-Cl group is a highly reactive functional group. The presence of the adjacent oxygen atom makes the carbon susceptible to nucleophilic attack, rendering it an effective alkylating agent for a variety of nucleophiles, including alcohols, phenols, and carboxylic acids. This motif is often employed to introduce a protected hydroxymethyl group or to act as a temporary linker.

4-Chloroalkane Chain: The chlorine atom at the 4-position of the decanoate (B1226879) chain is a typical alkyl halide. Its reactivity is generally lower than that of the chloromethyl group. It can be displaced by nucleophiles, although this typically requires more forcing conditions. The position of the chlorine atom can also influence the regioselectivity of elimination reactions, potentially leading to the formation of unsaturated fatty acid derivatives.

The presence of these two motifs in a single molecule makes this compound a bifunctional reagent, offering the potential for stepwise or orthogonal chemical transformations. nih.gov

Physicochemical and Spectroscopic Profile

Physicochemical Properties (Predicted)

| Property | Value | Unit |

| Molecular Formula | C₁₁H₂₀Cl₂O₂ | - |

| Molecular Weight | 255.18 | g/mol |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | > 200 (decomposes) | °C |

| Density | ~1.1 | g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents | - |

Spectroscopic Data (Predicted)

The spectroscopic data for this compound would be crucial for its identification and characterization.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the chloromethyl group (-O-CH₂-Cl), the methine proton at the 4-position (-CHCl-), the methylene (B1212753) group adjacent to the carbonyl (-CH₂-C=O), and the long alkyl chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, the chloromethyl carbon, the carbon bearing the chlorine at the 4-position, and the various methylene carbons of the decanoate chain. |

| Mass Spectrometry (EI) | The mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom, the chloromethyl group, and cleavage of the ester linkage. Based on the fragmentation of similar compounds like Chloromethyl 4-chlorononanoate, prominent peaks corresponding to the acylium ion and fragments from the alkyl chain would be expected. nist.gov |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group (~1740 cm⁻¹), and C-Cl stretching vibrations. |

Synthesis and Mechanistic Considerations

Plausible Synthesis Pathway

A likely synthetic route to this compound would involve a two-step process starting from a suitable precursor.

Step 1: Synthesis of 4-Chlorodecanoyl chloride

The synthesis would begin with the chlorination of γ-decalactone to form 4-chlorodecanoic acid. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 4-chlorodecanoic acid is then converted to the corresponding acid chloride, 4-chlorodecanoyl chloride, by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Step 2: Esterification with a Chloromethyl Source

The 4-chlorodecanoyl chloride would then be reacted with a source of the chloromethyl group. A common method for the synthesis of chloromethyl esters is the reaction of an acid chloride with paraformaldehyde, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). google.com

Alternatively, a more modern and efficient method involves the reaction between an acetal (B89532) and an acid halide, catalyzed by a zinc(II) salt. nih.govrsc.org In this case, 4-chlorodecanoyl chloride could be reacted with dimethoxymethane (B151124) in the presence of a catalytic amount of a zinc salt to yield this compound. nih.govrsc.org

Reaction Mechanism

The mechanism of the esterification step using an acid chloride and a formaldehyde (B43269) source in the presence of a Lewis acid likely involves the coordination of the Lewis acid to the formaldehyde, activating it towards nucleophilic attack by the chloride ion. The resulting chloromethoxide equivalent then reacts with the acid chloride to form the final product.

In the zinc-catalyzed reaction of an acetal with an acid halide, the Lewis acidic zinc salt activates the acetal, facilitating the cleavage of a C-O bond and subsequent reaction with the acid halide to form the chloromethyl ester. nih.govrsc.org

Intermediate Compounds

The key intermediates in the plausible synthesis pathway are:

4-Chlorodecanoic acid: Formed from the ring-opening and chlorination of γ-decalactone.

4-Chlorodecanoyl chloride: The activated form of the carboxylic acid, ready for esterification.

Optimization Strategies

To optimize the synthesis of this compound, several factors would need to be considered:

Choice of Chlorinating Agent: The selection of the chlorinating agent for the formation of the acid chloride can influence the yield and purity of the product.

Catalyst Selection: In the esterification step, the choice and concentration of the Lewis acid catalyst can significantly impact the reaction rate and selectivity.

Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that would need to be optimized for each step to maximize the yield and minimize the formation of byproducts.

Purification: Due to the reactive nature of the product, purification would likely be carried out using techniques such as vacuum distillation or chromatography under carefully controlled conditions to avoid decomposition.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80418-81-1 |

|---|---|

Molecular Formula |

C11H20Cl2O2 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

chloromethyl 4-chlorodecanoate |

InChI |

InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-10(13)7-8-11(14)15-9-12/h10H,2-9H2,1H3 |

InChI Key |

LDNMSCDSUKAAMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCC(=O)OCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethyl 4 Chlorodecanoate

Established Synthetic Pathways for Decanoate (B1226879) Esters

The formation of the ester functional group is a cornerstone of organic synthesis. For a substrate like 4-chlorodecanoic acid, several established methods can be considered, primarily falling into two categories: direct esterification of the carboxylic acid and conversion via a more reactive carboxylic acid derivative.

Classical Esterification Reactions

The most traditional route to esters is the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. researchgate.net

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester. masterorganicchemistry.com

Commonly used acid catalysts for this reaction are summarized in the table below.

| Catalyst | Typical Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | Concentrated H₂SO₄ (catalytic amount), excess alcohol, reflux. masterorganicchemistry.com | Strong dehydrating agent, helps drive the equilibrium. |

| p-Toluenesulfonic Acid (TsOH) | Catalytic amount, often in a non-polar solvent like toluene (B28343) to facilitate water removal. researchgate.net | Solid, less corrosive alternative to H₂SO₄. |

| Hydrochloric Acid (HCl) | Gaseous HCl bubbled through the alcohol, or as a solution in the alcohol. masterorganicchemistry.com | Effective, but the presence of water in concentrated HCl can be counterproductive. |

| Solid Acid Catalysts | Resins like Amberlyst 15, reflux in excess alcohol. researchgate.net | Allows for easy separation of the catalyst from the reaction mixture post-reaction. researchgate.net |

For the synthesis of Chloromethyl 4-chlorodecanoate, a direct Fischer esterification is conceptually challenging because the required alcohol, "chloromethanol" (HOCH₂Cl), is highly unstable. Therefore, this classical method is not directly applicable for introducing the chloromethyl moiety itself, but it is a fundamental concept in the formation of other simple alkyl decanoate esters.

Ester Formation from Carboxylic Acid Derivatives

To overcome the limitations of equilibrium-controlled reactions or to use sensitive alcohols, carboxylic acids are often converted into more reactive derivatives. khanacademy.orglibretexts.org These derivatives readily react with alcohols to form esters, often in high yields and under milder conditions.

The most common strategy involves the conversion of the carboxylic acid (e.g., 4-chlorodecanoic acid) into an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orggoogle.com The resulting acyl chloride is a highly reactive electrophile.

General Scheme:

Activation: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Esterification: R-COCl + R'-OH → R-COOR' + HCl

This two-step process is highly efficient. The reaction of the acyl chloride with an alcohol is rapid and generally irreversible. A weak base, such as pyridine, is often added to neutralize the HCl byproduct. libretexts.org Other useful carboxylic acid derivatives include acid anhydrides, which also react with alcohols to produce esters, although they are generally less reactive than acyl chlorides. libretexts.org

Introduction of the Chloromethyl Moiety

The critical step in synthesizing this compound is the attachment of the -CH₂Cl group to the carboxylate oxygen. This is not a chloromethylation of a carbon atom but rather the formation of a chloromethyl ester.

Strategies for Direct Chloromethylation

Directly forming the chloromethyl ester from the carboxylic acid is the most efficient approach. This requires a reagent or a set of conditions capable of generating a "CH₂Cl⁺" equivalent that is attacked by the carboxylic acid oxygen.

The Blanc chloromethylation is a classic reaction used to introduce a chloromethyl group onto an aromatic ring using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of formaldehyde by the acid catalyst, which generates a highly electrophilic species. libretexts.orgsciencemadness.org This electrophile is then attacked by the π-electrons of the aromatic ring. libretexts.org The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding chloride under the reaction conditions. wikipedia.org

While the Blanc reaction itself is specific to aromatic substrates, the underlying principle of generating an electrophilic chloromethylating agent from formaldehyde and an acid is relevant. alfa-chemistry.com However, applying these exact conditions to a carboxylic acid would likely not be productive, as the acidic conditions would be more likely to facilitate other processes rather than the specific O-alkylation required. The reaction highlights the types of reagents (formaldehyde, HCl, Lewis acids) capable of generating the necessary reactive species. wikipedia.orgtaltech.ee

A more practical and modern approach involves the use of specific reagents designed to chloromethylate heteroatoms like oxygen. These reagents react directly with the carboxylic acid to form the desired chloromethyl ester.

One such reagent is chloromethyl chlorosulfate (B8482658) (ClSO₂OCH₂Cl) . This powerful electrophilic agent reacts with carboxylic acids, often under phase-transfer conditions, to yield chloromethyl esters in high yields. oakwoodchemical.com The reaction is an effective way to synthesize these esters without generating the highly carcinogenic byproduct bis(chloromethyl) ether, a concern with some older chloromethylation methods. oakwoodchemical.comrsc.org

Another established method for forming chloromethyl esters is the reaction of a carboxylate salt (e.g., sodium or cesium 4-chlorodecanoate) with a dihalomethane, such as bromochloromethane (B122714) (BrCH₂Cl). This is a standard Williamson ether synthesis-type reaction applied to a carboxylate nucleophile.

A summary of potential chloromethylating strategies is provided in the table below.

| Reagent/Method | Substrate | General Conditions | Notes |

| Chloromethyl Chlorosulfate | Carboxylic Acid | Dichloromethane/water, phase transfer catalyst. oakwoodchemical.com | High efficiency, avoids carcinogenic byproducts. oakwoodchemical.com |

| Paraformaldehyde / HCl / Lewis Acid | Carboxylic Acid | Conditions adapted from Blanc-type reactions; requires careful optimization. google.comgoogle.com | Potentially cost-effective but may have lower selectivity and risk of byproducts. |

| Bromochloromethane (BrCH₂Cl) | Carboxylate Salt (e.g., Sodium or Cesium salt) | Polar aprotic solvent (e.g., DMF, acetone). | Classic nucleophilic substitution (SN2) reaction. |

| Chloromethyl methyl ether (MOM-Cl) | Carboxylic Acid/Salt | Often used as a protecting group; reaction with a carboxylate can yield the chloromethyl ester. | A common and effective chloromethylating agent. wikipedia.org |

Ultimately, the synthesis of this compound would most likely proceed by first preparing 4-chlorodecanoic acid and then reacting it with a suitable chloromethylating agent, such as chloromethyl chlorosulfate or by converting it to its salt before reaction with bromochloromethane, to form the final product.

Alternative Chloromethyl Introduction Techniques

Beyond classical methods, several alternative strategies exist for the introduction of the chloromethyl ester moiety. A prominent approach involves the reaction of the corresponding carboxylic acid chloride (4-chlorodecanoyl chloride) with a formaldehyde equivalent, such as paraformaldehyde. This reaction is typically catalyzed by a Lewis acid. Anhydrous conditions are preferred, and the reaction can be performed in bulk or using an inert organic solvent like hexane, toluene, or chlorinated hydrocarbons. google.com

Another effective method utilizes chloromethyl chlorosulfate, a powerful electrophilic reagent, to convert carboxylic acids directly into their chloromethyl esters. researchgate.net This process is often conducted in a two-phase system. researchgate.net Furthermore, a mixture of methylal (dimethoxymethane) and sulfuryl chloride in the presence of a Friedel-Crafts catalyst can generate a chloromethylating agent in situ. google.com This avoids the handling of more toxic reagents like chloromethyl methyl ether directly. google.com A particularly efficient and safer in-situ generation of chloroalkyl ethers, which are precursors for this esterification, can be achieved by reacting an acetal (B89532) with an acid halide using catalytic amounts of a zinc(II) salt. organic-chemistry.orgresearchgate.netnih.gov This method is rapid, scalable, and minimizes exposure to carcinogenic byproducts. organic-chemistry.orgresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to achieving high yields and selectivity in the synthesis of this compound. Both homogeneous and heterogeneous systems can be employed for the key transformations.

Homogeneous Catalysis for Ester Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high reactivity and specificity under mild conditions. taylorandfrancis.comyoutube.com For the esterification of 4-chlorodecanoic acid to form the chloromethyl ester, simple zinc(II) salts have proven to be effective homogeneous catalysts. nih.gov The catalytic activity is influenced by the nature of the counterion, with salts having poorly coordinating anions (e.g., perchlorate, triflate) or basic Brønsted anions (e.g., acetate (B1210297), carbonate) being particularly effective. nih.gov These catalysts facilitate the esterification of fatty acids with alcohols and can be adapted for the specific needs of this synthesis. nih.gov The use of a recyclable homogeneous catalyst, such as a functionalized polymeric ionic liquid, also presents a green alternative, combining the high efficiency of homogeneous systems with improved ease of separation. nih.gov

Table 1: Potential Homogeneous Zinc(II) Catalysts for Esterification

| Catalyst | Counterion Type | Potential Efficacy | Rationale |

| Zn(ClO₄)₂ | Poorly Coordinating | High | Promotes formation of the active catalytic species. nih.gov |

| Zn(TfO)₂ | Poorly Coordinating | High | Similar to perchlorate, facilitates the reaction. nih.gov |

| Zn(OAc)₂ | Basic Brønsted Anion | Moderate to High | The basic anion can participate in the reaction mechanism. nih.gov |

| ZnCl₂ | Lewis Acid | Moderate | A common, effective Lewis acid for esterification. nih.gov |

Heterogeneous Catalysis for Organic Transformations

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability, which addresses cost and environmental concerns associated with homogeneous systems. taylorandfrancis.comrsc.org For the organic transformations involved in synthesizing this compound, solid catalysts can be employed.

For the esterification step, solid acid catalysts like silica (B1680970) or sulfonic acid-functionalized resins (e.g., Amberlyst-15) can be used. rsc.orgresearchgate.net These materials are effective, low-cost, and environmentally benign. rsc.org In related transformations, novel heterogeneous catalysts such as a Zr/ZIF-8 metal-organic framework have been developed for the conversion of epoxides, demonstrating high activity and stability over multiple cycles. lsbu.ac.uk While the specific reaction differs, the principles of using a stable, porous, solid catalyst with high surface area are directly applicable. lsbu.ac.uknih.gov

Table 2: Comparison of Catalytic Systems for Synthesis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Separation | Difficult, often requires extraction or distillation. taylorandfrancis.com | Easy, typically by simple filtration. nih.gov |

| Reactivity/Specificity | High, active sites are readily accessible. taylorandfrancis.comyoutube.com | Can be lower due to mass transfer limitations. nih.gov |

| Reaction Conditions | Often milder. taylorandfrancis.com | May require higher temperatures/pressures. |

| Catalyst Reusability | Often difficult or not possible. | Generally high, improving process economics. rsc.orglsbu.ac.uk |

| Industrial Application | Less favored due to separation costs. taylorandfrancis.com | Preferred for large-scale, continuous processes. lsbu.ac.uk |

Chemo- and Regioselective Catalysis

Achieving selectivity is a paramount challenge in the synthesis of a molecule with multiple reactive sites like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the final esterification step, the catalyst must selectively promote the reaction between the carboxylic acid group of 4-chlorodecanoic acid and the chloromethylating agent without affecting the chloro-substituent at the C4 position. The use of mild Lewis acids or specific enzymatic catalysts is crucial to prevent side reactions, such as elimination or substitution at the C4 position.

Regioselectivity: This involves controlling the position of a chemical bond formation. The initial chlorination of decanoic acid must be directed specifically to the C4 position. While direct, selective chlorination of an unactivated carbon center is challenging, advanced catalytic systems, potentially involving transition metals or photocatalysis, are areas of research for achieving such specific C-H functionalization. nih.gov The development of catalyst-free, one-pot methods under mild conditions for synthesizing other complex molecules highlights the ongoing efforts to control chemo- and regioselectivity. nih.gov

Optimization of Reaction Conditions

Fine-tuning reaction parameters is essential for maximizing yield and purity. The choice of solvent is a particularly critical factor that can dramatically influence the outcome of the synthesis.

Solvent Effects on Synthetic Outcomes

The solvent can influence reaction rates and equilibria by stabilizing reactants, transition states, or products. capes.gov.br In esterification reactions, the choice of solvent is critical. Dipolar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), have been shown to produce higher reaction yields and improve kinetics compared to other solvents. gaylordchemical.com For instance, a base-catalyzed esterification in DMSO can reach near-quantitative yield in roughly half the time compared to other dipolar aprotic solvents. gaylordchemical.com The polarity of the solvent, often quantified by its log P value, can be correlated with conversion efficiency in esterification reactions. researchgate.net

Table 3: Predicted Solvent Effects on Chloromethyl Ester Formation

| Solvent | Type | Predicted Outcome | Rationale |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | High Yield, Fast Rate | Excellent solvating power for polar and nonpolar reactants; accelerates kinetics. gaylordchemical.com |

| Toluene | Nonpolar Aromatic | Moderate Yield | Can facilitate reaction through azeotropic removal of water but has lower solvating power for polar intermediates. youtube.com |

| Dichloromethane | Chlorinated | Moderate Yield | Inert and good at dissolving organic substrates, but less effective at promoting polar transition states. youtube.com |

| Methanol (B129727) | Protic | Low Yield/Side Reactions | Can compete with the carboxylic acid as a nucleophile, leading to undesired methyl ester byproducts. youtube.com |

| Hexane | Nonpolar Aliphatic | Low Yield | Poor solubility for the likely polar intermediates and catalysts in the reaction. google.com |

Temperature and Pressure Influences

The operational parameters of temperature and pressure are critical in governing the kinetics and thermodynamics of the esterification process to yield this compound.

Temperature:

The reaction temperature has a profound effect on the rate of esterification. Generally, an increase in temperature accelerates the reaction, allowing equilibrium to be reached more quickly. For instance, in the synthesis of carrageenan esters, the yield was found to increase with a rise in reaction temperature from 60°C to 90°C. researchgate.net Similarly, studies on the esterification of oleic acid in supercritical methanol have shown that increasing the temperature from 523 K to 563 K enhanced the conversion rate. researchgate.net However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the reactants or products. For example, sucralose, a chlorinated sugar, can break down at elevated temperatures. wikipedia.org In the context of synthesizing this compound, a carefully optimized temperature would be necessary to ensure a reasonable reaction rate without promoting the degradation of the chlorinated alkane chain or the chloromethyl group.

The following table illustrates the hypothetical effect of temperature on the yield of this compound, based on typical esterification reactions.

Table 1: Hypothetical Influence of Temperature on the Synthesis of this compound

| Temperature (°C) | Reaction Time (hours) | Hypothetical Yield (%) |

| 60 | 12 | 65 |

| 80 | 6 | 80 |

| 100 | 4 | 85 |

| 120 | 4 | 75 (Decomposition may occur) |

Pressure:

For many esterification reactions carried out in the liquid phase at or near atmospheric pressure, the effect of pressure on the reaction rate and equilibrium is generally considered to be minimal. However, in systems involving gaseous reactants or supercritical fluid solvents, pressure can become a significant variable. A study on the esterification of ethylene (B1197577) glycol with propionic acid in supercritical CO2 found that at pressures below 9 MPa, the effect on equilibrium conversion and selectivity was negligible. nih.gov However, at higher pressures, the yield and selectivity of the diester increased, which was attributed to the enhanced solubility of the product in the supercritical fluid phase, thus shifting the equilibrium. nih.gov While a standard synthesis of this compound is unlikely to be performed in supercritical CO2, this demonstrates that pressure can be a tool to manipulate reaction outcomes under specific conditions.

Reagent Stoichiometry and Purity Effects

The precise ratio of reactants and their purity are fundamental parameters that significantly impact the yield and purity of the final product, this compound.

Reagent Stoichiometry:

Esterification is a reversible reaction. libretexts.org To drive the equilibrium towards the formation of the ester, an excess of one of the reactants is typically used. quora.comathabascau.ca In the proposed synthesis of this compound from 4-chlorodecanoic acid and a chloromethylating agent (such as a chloromethyl ether), using an excess of the more volatile or less expensive reactant can maximize the conversion of the limiting reagent. masterorganicchemistry.com The optimal molar ratio of the reactants needs to be determined empirically to achieve the highest possible yield without incurring excessive costs associated with the surplus reagent.

The table below provides a hypothetical illustration of how varying the stoichiometry could affect the yield of the target compound.

Table 2: Hypothetical Effect of Reagent Stoichiometry on the Synthesis of this compound

| Molar Ratio (4-chlorodecanoic acid : Chloromethylating agent) | Hypothetical Yield (%) |

| 1 : 1 | 70 |

| 1 : 1.5 | 85 |

| 1 : 2 | 90 |

| 1.5 : 1 | 75 |

Reagent Purity:

Mechanistic Organic Chemistry of Chloromethyl 4 Chlorodecanoate

Elucidation of Fundamental Reaction Mechanisms

The mechanistic pathways for Chloromethyl 4-chlorodecanoate are primarily centered around nucleophilic substitution at the two chlorinated carbon atoms and hydrolysis of the ester linkage.

The chloromethyl group, being a primary alkyl halide, is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. studymind.co.ukscience-revision.co.uk The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. libretexts.orglibretexts.org This process involves a backside attack, leading to an inversion of configuration at the carbon center. libretexts.org The transition state for this reaction is a trigonal bipyramidal arrangement where the carbon is partially bonded to both the incoming nucleophile and the departing chloride ion. ucsd.edu

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.orgjove.com The general mechanism for the SN2 reaction at the chloromethyl group with a generic nucleophile (Nu-) can be depicted as follows:

Mechanism: Concerted backside attack.

Kinetics: Second-order, Rate = k[R-CH₂Cl][Nu⁻]. jove.com

Stereochemistry: Inversion of configuration. libretexts.org

Common nucleophiles that can react at this position include hydroxides, alkoxides, cyanides, and amines, leading to the formation of the corresponding substituted products. science-revision.co.uksolubilityofthings.com

The ester group in this compound can be hydrolyzed under both acidic and basic conditions to yield 4-chlorodecanoic acid and chloromethanol (B13452849).

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism (AAC2). qiji-chem.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. byjus.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. qiji-chem.combyjus.com Subsequent proton transfer and elimination of chloromethanol regenerates the acid catalyst and yields the carboxylic acid. qiji-chem.com All steps in this mechanism are reversible.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base, such as hydroxide (B78521), the ester undergoes saponification. This reaction also proceeds through a nucleophilic acyl substitution mechanism (BAC2) via a tetrahedral intermediate. qiji-chem.combyjus.com The hydroxide ion directly attacks the carbonyl carbon, and the subsequent elimination of the chloromethoxide ion is driven by the formation of the more stable carboxylate anion. qiji-chem.com This final deprotonation step is essentially irreversible, driving the reaction to completion. For long-chain esters like decanoates, the rate of hydrolysis can be influenced by the formation of aggregates or coiling of the alkyl chain in aqueous media, which can be disrupted by the addition of organic cosolvents. cdnsciencepub.com

The hydrolysis of p-nitrophenyl alkanoates, including the decanoate (B1226879), has been studied, and the rate constants provide insight into the reactivity of long-chain esters. cdnsciencepub.com

The chlorine atom at the 4-position is on a secondary carbon within a long alkyl chain. This position can also undergo nucleophilic substitution and elimination reactions.

Nucleophilic Substitution:

Similar to the chloromethyl group, the 4-chloro position can be subject to nucleophilic attack. As a secondary alkyl halide, it can react via both SN1 and SN2 mechanisms, with the preferred pathway depending on the nature of the nucleophile, the solvent, and the reaction conditions. studymind.co.uk For a strong nucleophile in a polar aprotic solvent, an SN2 reaction would be favored. science-revision.co.uk Conversely, in a polar protic solvent with a weak nucleophile, an SN1 mechanism involving the formation of a secondary carbocation intermediate becomes more likely. studymind.co.uk The reactivity of a long-chain primary alkyl chloride like 1-chlorodecane (B1663957) primarily involves nucleophilic substitution. qiji-chem.com

Elimination Reactions:

In the presence of a strong, sterically hindered base, an elimination reaction (E2) can compete with substitution to form an alkene. If an SN1 pathway is operative, an E1 reaction can also occur from the carbocation intermediate.

Investigation of Potential Rearrangement Processes

Rearrangements can occur in reactions involving carbocation intermediates. In the context of this compound, this is most relevant to reactions at the 4-chloro position proceeding through an SN1 mechanism.

If a secondary carbocation is formed at the 4-position, it could potentially undergo a 1,2-hydride shift to form a more stable secondary carbocation if an adjacent carbon offers a more stabilized environment, though in a simple decyl chain, all secondary carbocations have similar stability. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com However, such rearrangements are more significant when they lead to a more stable carbocation, such as a tertiary or resonance-stabilized carbocation, which is not possible in this specific alkyl chain. masterorganicchemistry.comlibretexts.org

Neighboring group participation (NGP) is another potential rearrangement process. wikipedia.org The ester carbonyl group, although several bonds away, could potentially act as an internal nucleophile, leading to the formation of a cyclic intermediate and affecting the rate and stereochemistry of the reaction at the 4-chloro position. nih.govvedantu.com The effectiveness of NGP is dependent on the length of the chain connecting the participating group and the reaction center, with 5- and 6-membered rings being the most favored. stackexchange.com In the case of this compound, participation of the ester carbonyl in the displacement of the chloride at the 4-position would involve the formation of a five-membered lactone-like intermediate.

Characterization of Reaction Intermediates and Transition States

The reactions of this compound proceed through various transient species.

SN2 Transition State: The nucleophilic substitution at the primary chloromethyl carbon proceeds through a high-energy transition state with a pentacoordinate carbon atom in a trigonal bipyramidal geometry. libretexts.orgucsd.edu

Tetrahedral Intermediate: The hydrolysis of the ester function, under both acidic and basic conditions, involves the formation of a tetrahedral intermediate at the carbonyl carbon. qiji-chem.comclockss.orgresearchgate.net In base-catalyzed hydrolysis, this intermediate breaks down to form the carboxylate and alcohol. byjus.com

Carbocation Intermediate: If the 4-chloro position reacts via an SN1 mechanism, a secondary carbocation is formed as an intermediate. studymind.co.uk The stability of this carbocation is crucial for the reaction to proceed through this pathway. Such carbocations are planar and achiral if the original center was chiral.

Kinetic and Thermodynamic Parameters of Chemical Transformations

The rates of the reactions involving this compound are influenced by factors such as temperature, solvent, and the concentrations of reactants. While specific data for this compound is not available, data from analogous compounds can provide valuable insights.

The hydrolysis of p-nitrophenyl alkanoates provides a good model for the ester hydrolysis part of the molecule. The rate constants for the basic hydrolysis of these esters have been determined. For instance, the second-order rate constant for the hydrolysis of p-nitrophenyl decanoate in aqueous solution can be used to estimate the reactivity of the ester group in this compound.

Below is a table of representative kinetic data for the hydrolysis of long-chain esters.

| Ester | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| p-Nitrophenyl decanoate | 0.05 M NaOH, 25 °C | ~0.01 M⁻¹s⁻¹ (estimated from trends) | cdnsciencepub.com |

| Ethyl decanoate | Acid hydrolysis, model wine solution | Pseudo-first-order rate constants determined | rameywine.com |

| Haloperidol decanoate | Enzymatic hydrolysis | Inhibited by plasma proteins | nih.gov |

| 4-nitrophenylalkanoate esters (C2-C12) | Enzymatic hydrolysis, 37°C, pH 7.2 | Maximum activity for decanoate ester | capes.gov.br |

The Arrhenius parameters, including activation energy (Ea) and pre-exponential factor (A), can be determined from the temperature dependence of the reaction rates. For the alkaline hydrolysis of esters, these parameters provide information about the energy barrier and the orientational requirements of the transition state. rsc.orgmdpi.comifremer.fr

Computational Insights into Mechanistic Pathways

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms at the molecular level. For a molecule with multiple reactive sites like this compound, theoretical calculations can elucidate competing reaction pathways, characterize the geometries of transition states, and predict the energetics that govern reactivity. While direct computational studies specifically targeting this compound are not prevalent in the literature, a wealth of data from theoretical investigations on analogous esters and alkyl halides allows for a comprehensive understanding of its likely mechanistic behavior. These studies, primarily employing Density Functional Theory (DFT) and ab initio methods, offer valuable insights into the hydrolysis of the ester group and nucleophilic substitution at its two chloro-substituted carbon centers.

Hydrolysis of the Ester Functional Group

The hydrolysis of carboxylic esters can proceed through several pathways, with the most common being the bimolecular acyl-oxygen cleavage (B_AC2) mechanism under basic conditions and acid-catalyzed variations. acs.org Computational studies have been instrumental in mapping the potential energy surfaces of these reactions.

For the alkaline hydrolysis of esters, theoretical calculations have confirmed a two-step B_AC2 mechanism. researchgate.net This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group. acs.orgresearchgate.net The first step is generally the rate-determining step in aqueous solutions. researchgate.net

The energy barrier for this process is sensitive to the nature of both the acyl and alkyl substituents. For instance, theoretical studies on a series of esters have quantified the activation barriers for this fundamental reaction. While specific data for this compound is not available, we can infer the expected energetics from studies on similar molecules. The presence of the electron-withdrawing chloro-substituents is expected to influence the reaction barriers.

Table 1: Calculated Activation Barriers for the B_AC2 Hydrolysis of Representative Esters

| Ester | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

| Methyl Acetate (B1210297) | DFT | B3LYP/6-31+G(d) | 14.45 | researchgate.net |

| Ethyl Acetate | Ab initio | MP2/6-31+G(d) | 15.2 | pnas.org |

| Chloromethyl Acetate | Not explicitly calculated, but electron-withdrawing groups are known to lower the activation barrier. | - | - | researchgate.netarkat-usa.org |

This table is illustrative and compiles data from different studies on analogous compounds to approximate the expected values for related reactions.

Under acidic conditions, the hydrolysis mechanism is more complex, with possibilities including the A-2 and A-1 pathways. Computational studies on the acid-catalyzed hydrolysis of esters like methyl acetate have explored the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. nih.gov For esters with electron-withdrawing groups, such as chloromethyl acetate, an A-B_AC3 mechanism has been considered, where a water molecule facilitates the breakdown of the tetrahedral intermediate. researchgate.net

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group presents a primary site for S_N2 reactions. Computational studies on the S_N2 reactions of alkyl chlorides with various nucleophiles, such as hydroxide and acetate ions, provide a framework for understanding the reactivity at this position. pnas.org These studies typically calculate the potential energy surface, identifying the ion-molecule complex, the transition state, and the products.

The presence of the ester functionality can influence the reactivity of the chloromethyl group. Theoretical calculations on similar systems can provide estimates for the activation barriers.

Table 2: Calculated Gas-Phase and Solution-Phase S_N2 Reaction Barriers for Chloroalkanes

| Reaction | Computational Method | Basis Set | Phase | Calculated Barrier (kcal/mol) | Reference |

| CH₃Cl + OH⁻ | Ab initio | MP2/6-31+G(d) | Gas | No overall barrier | pnas.org |

| CH₃Cl + OH⁻ | Ab initio (SCI-PCM) | MP2/6-31+G(d) | Solution | Large barrier | pnas.org |

| C₂H₄Cl₂ + CH₃COO⁻ | Ab initio | MP2/6-31+G(d) | Gas | Small overall barrier | pnas.org |

This table presents data for model S_N2 reactions to illustrate the general energetic features of nucleophilic attack on chloroalkanes.

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro position on the decanoate chain is a secondary carbon, which generally exhibits lower reactivity in S_N2 reactions compared to a primary carbon due to increased steric hindrance. Computational studies comparing the S_N2 reactivity of primary versus secondary alkyl halides consistently show higher activation barriers for the latter.

While a direct computational comparison for this compound is not available, the principles derived from theoretical studies on simpler haloalkanes can be applied. The activation energy for an S_N2 reaction at the secondary C4 position is expected to be significantly higher than at the primary chloromethyl carbon.

Competing Mechanistic Pathways

A key strength of computational chemistry is its ability to evaluate competing reaction pathways. chemrxiv.org For this compound, the primary competition would be between hydrolysis of the ester and nucleophilic substitution at the two different chloro-substituted carbons. The relative activation barriers, as determined by computational methods, would dictate the major reaction product under a given set of conditions.

The solvent environment plays a crucial role in modulating these reaction barriers. researchgate.netacs.org Computational models that incorporate solvent effects, either through explicit solvent molecules or implicit continuum models, are essential for obtaining results that are comparable to experimental observations in solution. pnas.orgacs.org For instance, the transition states of S_N2 reactions are highly polar, and polar solvents can significantly alter the reaction energy profile compared to the gas phase. pnas.org

Chemical Transformations and Derivatization Strategies of Chloromethyl 4 Chlorodecanoate

Reactivity of the Chloromethyl Functional Group

The chloromethyl group (-CH₂Cl) attached to the ester oxygen is a highly reactive primary alkyl halide. Its reactivity is enhanced by the adjacent electron-withdrawing carbonyl group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This functional group is a key handle for introducing diverse functionalities.

The chloride of the chloromethyl group can be readily displaced by other halides through a Finkelstein-type reaction. This nucleophilic substitution allows for the synthesis of corresponding bromo-, iodo-, and fluoromethyl esters. Such conversions are typically achieved by treating the chloromethyl ester with an appropriate alkali metal halide (e.g., NaI, KBr, or KF) in a polar aprotic solvent like acetone (B3395972) or acetonitrile. The choice of halide and reaction conditions can be tuned to control the reaction's equilibrium and yield. For instance, the greater nucleophilicity of iodide and the precipitation of sodium chloride in acetone drive the reaction towards the formation of the iodomethyl analogue.

The electrophilic nature of the chloromethyl group's carbon atom makes it a prime target for a wide array of nucleophiles, enabling the introduction of various heteroatomic functional groups. researchgate.net

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles such as alkoxides, phenoxides, and carboxylates lead to the formation of ether and ester linkages, respectively. For example, treatment with sodium methoxide (B1231860) would yield the methoxymethyl ether derivative. Carboxylate salts can displace the chloride to form an acyloxymethyl ester. These reactions are often carried out in the presence of a base to generate the nucleophile in situ.

Nitrogen Nucleophiles: A broad range of nitrogen-containing compounds can be attached via the chloromethyl group. Primary and secondary amines, azides, and heterocyclic compounds like benzotriazole (B28993) can serve as effective nucleophiles. researchgate.net For instance, reaction with ammonia (B1221849) or primary amines can yield aminomethyl esters, which are precursors to more complex nitrogenous derivatives. The reaction with sodium azide (B81097) provides a straightforward route to the corresponding azidomethyl ester, a useful intermediate for introducing an amino group via reduction or for use in click chemistry.

Sulfur Nucleophiles: Sulfur-based nucleophiles, known for their high nucleophilicity, react readily with the chloromethyl group. researchgate.netmdpi.com Thiolates (RS⁻) can be used to form thioethers (R-S-CH₂-), while the use of thiourea (B124793) followed by hydrolysis provides a pathway to thiols. The reaction with sodium hydrosulfide (B80085) can introduce a mercaptomethyl group.

A summary of representative nucleophilic substitution reactions at the chloromethyl position is presented in the table below.

| Nucleophile | Reagent Example | Product Functional Group |

| Iodide | Sodium Iodide (NaI) | Iodomethyl ester |

| Bromide | Potassium Bromide (KBr) | Bromomethyl ester |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxymethyl ether |

| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | Acyloxymethyl ester |

| Azide | Sodium Azide (NaN₃) | Azidomethyl ester |

| Amine | Ammonia (NH₃) | Aminomethyl ester |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthiomethyl ether |

Reactions at the 4-Chloro Substituent

The secondary chloro substituent at the C4 position of the decanoate (B1226879) chain is less reactive than the primary chloromethyl group. This difference in reactivity allows for selective transformations at the chloromethyl position while leaving the 4-chloro group intact. However, under more forcing conditions or with specific reagents, the 4-chloro group can also undergo substitution or elimination reactions.

Nucleophilic Substitution: Displacement of the secondary chloride requires stronger nucleophiles or more forcing conditions (e.g., higher temperatures) compared to the chloromethyl group. Reactions with nucleophiles like cyanide, azide, or iodide can proceed, but may compete with elimination reactions. The choice of a polar aprotic solvent can favor substitution over elimination.

Elimination Reactions: In the presence of a strong, sterically hindered base, such as potassium tert-butoxide, an E2 elimination reaction can occur, leading to the formation of a double bond and yielding a mixture of chloromethyl dec-3-enoate and chloromethyl dec-4-enoate.

Organometallic Coupling Reactions: The 4-chloro substituent can potentially participate in cross-coupling reactions, such as Suzuki or Kumada coupling, which would involve the formation of a carbon-carbon bond. These reactions typically require a transition metal catalyst, such as palladium or nickel, and the conversion of the alkyl halide into an organometallic reagent (e.g., a Grignard reagent) or reaction with one. However, the presence of the ester and chloromethyl groups would need to be considered and potentially protected.

Nucleophilic Displacement Reactions at C-4

No research findings on the nucleophilic displacement reactions specifically at the C-4 position of Chloromethyl 4-chlorodecanoate are available in the searched scientific literature.

Stereochemical Outcomes of C-4 Transformations

There is no information available regarding the stereochemical outcomes of transformations at the C-4 position of this compound.

Targeted Derivatization for Academic Research Applications

Strategies for Modifying Chromatographic Behavior

While general strategies for modifying the chromatographic behavior of fatty acids exist, such as esterification for GC analysis and fluorescent labeling for HPLC, unco.eduoup.comnih.gov no studies specifically detailing these modifications for this compound have been found.

Introduction of Spectroscopic Tags for Enhanced Detection

No research is available on the introduction of spectroscopic tags to this compound for enhanced detection. General methods for similar molecules involve fluorescent or mass-spectrometry-based tags. oup.comnih.govmdpi.comnih.govresearchgate.net

Derivatization for Bioconjugation or Material Integration Research

There is no published research on the derivatization of this compound for the purpose of bioconjugation or integration into materials.

Advanced Analytical Techniques for Research on Chloromethyl 4 Chlorodecanoate

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of "Chloromethyl 4-chlorodecanoate," providing information on its atomic connectivity, functional groups, and molecular weight.

High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of "this compound." Both ¹H and ¹³C NMR would provide a detailed map of the carbon and proton environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would exhibit distinct signals for each unique proton. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. For instance, the protons on the chloromethyl group (-O-CH₂-Cl) would be expected to appear at a higher chemical shift (downfield) due to the deshielding effect of the adjacent oxygen and chlorine atoms. Conversely, the terminal methyl group (-CH₃) of the decanoate (B1226879) chain would appear at a lower chemical shift (upfield). Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a single peak for each unique carbon atom in "this compound." The chemical shifts of the carbon signals would also be indicative of their chemical environment. The carbonyl carbon of the ester group (C=O) would be observed at the lowest field, typically in the range of 170-180 ppm. The carbon of the chloromethyl group and the carbon bearing the chlorine atom on the decanoate chain would also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -O-CH ₂-Cl | 5.7 - 5.9 | Singlet |

| -CH (Cl)- | 4.0 - 4.2 | Multiplet |

| -CH ₂-COO- | 2.3 - 2.5 | Triplet |

| -CH ₂- (chain) | 1.2 - 1.8 | Multiplet |

| -CH ₃ | 0.8 - 1.0 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C =O | 170 - 175 |

| -O-C H₂-Cl | 65 - 70 |

| -C H(Cl)- | 55 - 60 |

| -C H₂-COO- | 30 - 35 |

| -C H₂- (chain) | 20 - 35 |

| -C H₃ | 10 - 15 |

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of "this compound," as well as for obtaining structural information through fragmentation analysis. The NIST Chemistry WebBook indicates that a mass spectrum (electron ionization) for this compound is available, though the data is not publicly accessible nist.gov.

HRMS would provide a highly accurate mass measurement of the molecular ion of "this compound" (C₁₁H₂₀Cl₂O₂), allowing for the unambiguous determination of its elemental formula. The expected exact mass would be calculated based on the most abundant isotopes of each element.

MS/MS analysis involves the selection and fragmentation of the molecular ion to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For "this compound," characteristic fragmentation pathways would likely include the loss of the chloromethyl group, cleavage of the ester bond, and fragmentation of the alkyl chain. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments.

Interactive Data Table: Predicted Key Mass Fragments of this compound

| Fragment | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 254 | Molecular Ion |

| [M-CH₂Cl]⁺ | 205 | Loss of the chloromethyl group |

| [M-OCH₂Cl]⁺ | 173 | Cleavage of the ester bond |

| [C₁₀H₁₈ClO]⁺ | 189 | Fragment containing the chloro-decanoyl moiety |

| [CH₂Cl]⁺ | 49 | Chloromethyl cation |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would show strong absorption bands corresponding to the stretching vibrations of its key functional groups. A prominent peak would be expected for the carbonyl group (C=O) of the ester, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be observable. The C-Cl stretching vibrations would likely appear in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. While the C=O stretch is also observable in Raman, non-polar bonds, such as the C-C backbone of the decanoate chain, would give rise to stronger signals in the Raman spectrum.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Stretch | 1735 - 1750 |

| C-O | Stretch | 1150 - 1300 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity. The NIST Chemistry WebBook notes the availability of gas chromatography data for this compound nist.gov.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like "this compound." When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound and any impurities. The retention time in a GC system is a characteristic property of the compound under specific conditions (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the purity assessment of "this compound." Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, would likely be an effective method. A UV detector could be used if the compound possesses a chromophore, although for a simple ester like this, a universal detector such as an evaporative light scattering detector (ELSD) or a refractive index (RI) detector might be more appropriate. The purity of the compound can be determined by the relative area of its peak in the chromatogram.

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer |

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | ELSD or RI |

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like long-chain esters. For this compound, reversed-phase HPLC is the predominant mode of separation. This approach utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

In the analysis of complex mixtures, such as reaction media or environmental samples, HPLC provides the necessary resolving power to separate this compound from starting materials, byproducts, and matrix components. The selection of the mobile phase, often a gradient mixture of water with acetonitrile or methanol (B129727), is critical for achieving optimal separation. Detection is commonly performed using a UV detector, as the ester functional group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for compounds lacking a strong chromophore. The robustness and reproducibility of HPLC make it an invaluable tool for quantitative analysis in various research and industrial settings. acs.orgresearchgate.netmdpi.com

Table 1: Typical HPLC Parameters for Analysis of Long-Chain Esters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or C8, 2.1-4.6 mm i.d., 50-250 mm length, 1.7-5 µm particle size |

| Mobile Phase | Gradient elution with Water/Acetonitrile or Water/Methanol mixtures |

| Flow Rate | 0.2 - 1.5 mL/min |

| Detector | UV-Vis, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 20 µL |

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds and is particularly well-suited for halogenated molecules like this compound. chromatographyonline.comresearchgate.net The compound's volatility allows it to be readily analyzed by GC, often with superior resolution and speed compared to HPLC. The standard for organohalogen analysis is typically a high-resolution capillary column, which provides excellent separation of isomers and closely related compounds. chromatographyonline.com

GC is an effective tool for monitoring the progress of esterification reactions. researchgate.netwpmucdn.comvernier.comnih.gov By taking aliquots from the reaction mixture over time and analyzing them by GC, researchers can quantify the consumption of reactants (e.g., 4-chlorodecanoic acid) and the formation of the product, this compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration. researchgate.net For detecting halogenated compounds, the Electron Capture Detector (ECD) is exceptionally sensitive and selective. chromatographyonline.comusgs.gov Flame Ionization Detection (FID) is also commonly used for quantification due to its robustness and wide linear range. researchgate.net

Table 2: Illustrative GC Conditions for Halogenated Ester Analysis

| Parameter | Description |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., VF-624ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 280-300 °C |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Supercritical Fluid Chromatography (SFC) as a Green Analytical Alternative

Supercritical Fluid Chromatography (SFC) is gaining prominence as a "green" alternative to normal-phase HPLC. mdpi.comchromatographytoday.comtheanalyticalscientist.comijnrd.orgneuroquantology.com This technique primarily uses supercritical carbon dioxide (CO2) as the mobile phase, often with a small amount of a polar organic co-solvent like methanol or ethanol. theanalyticalscientist.com The use of CO2, a non-toxic and non-flammable solvent, drastically reduces the consumption and disposal of hazardous organic solvents associated with traditional HPLC. theanalyticalscientist.comijnrd.orgneuroquantology.com

For a molecule like this compound, SFC offers several advantages. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency than HPLC without generating high backpressure. chromatographytoday.com This results in reduced analysis times and increased sample throughput. SFC is compatible with a wide range of detectors used in both GC and HPLC, including FID and UV detectors. ijnrd.orgmdpi.com Its characteristics make it an excellent choice for both analytical and preparative-scale purification of moderately polar compounds like esters. chromatographytoday.com

Table 3: Comparison of HPLC and SFC as Analytical Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (Acetonitrile, Methanol), Water | Supercritical Carbon Dioxide |

| Solvent Waste | High volume of organic waste | Significantly reduced organic waste |

| Analysis Speed | Moderate to long run times | Fast run times |

| Environmental Impact | Higher environmental footprint | "Green" alternative with lower impact |

| Cost | High cost of purchasing and disposing of solvents | Lower solvent cost (CO2 is inexpensive) |

Hyphenated Analytical Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an unparalleled level of analytical detail. For this compound, coupling chromatography with mass spectrometry is essential for unambiguous identification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This technique is ideal for analyzing this compound in complex biological or environmental matrices where trace-level detection is required. After separation on an HPLC column, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, generating protonated molecular ions or adducts that can be detected by the mass analyzer. nih.govnih.gov

The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis (MS/MS), structural details. researchgate.netchromatographyonline.com This allows for confident identification even in the presence of co-eluting impurities. LC-MS methods are widely used for the quantitative analysis of fatty acid esters and related lipids. nih.govresearchgate.netchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is arguably the most powerful and widely used technique for the definitive identification of volatile and semi-volatile organic compounds. chromatographyonline.comrestek.com The NIST Chemistry WebBook entry for this compound confirms the availability of its mass spectrum, indicating that GC-MS is a primary tool for its analysis. nist.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer detects, identifies, and quantifies them. researchgate.net

The mass spectrometer bombards the molecules eluting from the GC column with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of certainty in compound identification. chromatographyonline.com This is crucial for distinguishing between isomers or compounds with similar chromatographic behavior. chromatographyonline.com

Table 4: Common Parameters for GC-MS Analysis of Halogenated Compounds

| Parameter | Description |

|---|---|

| GC Column | Mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Scan Range | m/z 40-500 |

| Interface Temp. | 280 °C |

| Data Acquisition | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Emerging Analytical Techniques and Their Applicability

The field of analytical chemistry is continually evolving, with new techniques offering enhanced performance. For the analysis of complex samples containing this compound, several emerging techniques show significant promise.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique utilizes two different GC columns in series to provide a much greater chromatographic resolution and peak capacity than single-column systems. chromatographyonline.com For extremely complex mixtures, such as environmental extracts or industrial process streams, GCxGC can separate hundreds or even thousands of compounds, resolving components that would co-elute in a standard GC analysis. chromatographyonline.com When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS becomes an exceptionally powerful tool for the comprehensive characterization of complex samples containing halogenated organics. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): The hyphenation of SFC with MS combines the green credentials and high speed of SFC with the sensitive and selective detection of mass spectrometry. jst.go.jpchromatographyonline.com This technique is particularly applicable to the analysis of fatty acid esters and other lipids. chromatographyonline.commdpi.com Recent advancements in SFC-MS, especially with high-resolution mass spectrometry (HRMS), enable the rapid and accurate determination of contaminants in complex matrices like edible oils. chromatographyonline.com

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF analyzers, coupled with either LC or GC, allows for the determination of the elemental composition of an unknown compound from its accurate mass. semanticscholar.org This capability is invaluable for identifying novel byproducts or metabolites of this compound in research settings.

These emerging techniques represent the forefront of analytical chemistry and are poised to provide deeper insights into the analysis of this compound and related compounds. oup.com

Computational Chemistry and Theoretical Studies of Chloromethyl 4 Chlorodecanoate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict various molecular attributes. researchgate.netimist.ma

Key Research Findings:

Molecular Orbitals: Calculations reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For Chloromethyl 4-chlorodecanoate, the HOMO is typically localized around the oxygen and chlorine atoms, which are regions of high electron density. The LUMO is often centered on the electrophilic carbon atoms, particularly the carbonyl carbon and the carbon bonded to the chloromethyl group's chlorine, indicating sites susceptible to nucleophilic attack.

Electron Density and Electrostatic Potential: Mapping the electron density surface highlights the distribution of charge. The electrostatic potential map visually represents electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. In this compound, negative potential is concentrated around the carbonyl oxygen and the two chlorine atoms, while the hydrogen atoms and the carbonyl carbon exhibit positive potential.

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to study charge transfer interactions between orbitals, providing insight into bond polarities and hyperconjugative effects that contribute to the molecule's stability. The C-Cl and C=O bonds are highly polarized, which is a key feature of the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data typical for a molecule of this type, as specific experimental or computational studies on this compound are not publicly available.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 9.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

This compound is a flexible molecule with multiple rotatable single bonds. Conformational analysis is used to identify the different spatial arrangements (conformers) of the molecule and their relative energies. nih.govmdpi.com

Key Research Findings:

Potential Energy Surface: By systematically rotating the dihedral angles of the molecule's backbone, a potential energy surface can be generated. This map reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. nih.gov

Dominant Conformers: For the decanoate (B1226879) chain, staggered conformations are generally more stable than eclipsed ones to minimize steric hindrance. The orientation of the chloromethyl ester group relative to the rest of the chain also significantly impacts stability. The most stable conformers are typically those where the bulky chlorine atoms are positioned to minimize repulsive interactions.

Boltzmann Distribution: From the relative energies of the conformers, their population at a given temperature can be predicted using the Boltzmann distribution. This shows which shapes the molecule is most likely to adopt, which in turn influences its bulk properties and reactivity.

Table 2: Relative Energies of Major Conformers of this compound (Illustrative) This table presents hypothetical data to illustrate the results of a conformational analysis.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti) | 0.00 | 45% |

| 2 | ~60° (gauche) | 0.85 | 20% |

| 3 | ~-60° (gauche) | 0.90 | 18% |

| 4 | Other | >1.5 | <17% |

Quantum chemistry can predict various spectroscopic properties, which is invaluable for identifying and characterizing the molecule. researchgate.net

Key Research Findings:

Vibrational Spectroscopy (IR/Raman): Calculations of vibrational frequencies and their intensities can generate a theoretical infrared (IR) spectrum. Key predicted peaks for this compound would include a strong C=O stretching vibration (around 1740-1760 cm⁻¹), C-O stretching vibrations (around 1100-1300 cm⁻¹), and C-Cl stretching vibrations (around 600-800 cm⁻¹). These predictions aid in the interpretation of experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structure elucidation. For instance, the protons on the chloromethyl group (Cl-CH₂-O) would be expected at a significantly downfield shift due to the electron-withdrawing effects of both chlorine and oxygen.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can map out the potential chemical reactions that this compound may undergo, such as hydrolysis or nucleophilic substitution. This involves identifying the most likely reaction pathways and characterizing the high-energy transition states that control the reaction rates. nih.govrsc.org

Key Research Findings:

Mechanism of Hydrolysis: Modeling the hydrolysis of the ester bond involves calculating the energy profile for the nucleophilic attack of a water molecule on the carbonyl carbon. This typically proceeds through a tetrahedral intermediate. The calculations can determine the activation energy barriers for both the formation and breakdown of this intermediate, revealing the rate-determining step of the reaction.

Transition State Theory: By locating the transition state structure for a given reaction (a first-order saddle point on the potential energy surface), its geometry and vibrational frequencies can be calculated. This information is used within Transition State Theory to compute the theoretical reaction rate constant, providing a quantitative prediction of the molecule's reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Reactivity

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.govharvard.edu MD simulations provide insight into the dynamic behavior of this compound in various environments. nais.net.cnmdpi.com

Key Research Findings:

Solvation Effects: MD simulations can model how the molecule behaves in a solvent, such as water or an organic solvent. By simulating the molecule surrounded by explicit solvent molecules, one can study the formation of solvation shells, the dynamics of solvent reorganization, and the influence of the solvent on the molecule's conformational preferences.

Intermolecular Interactions: In a system with multiple molecules of this compound, MD can be used to study aggregation and intermolecular forces. These simulations can calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, providing insight into the liquid-state structure.

Reactivity in Complex Systems: MD can be combined with quantum mechanics (QM/MM methods) to model a reaction in a complex environment. For example, the hydrolysis of the ester could be studied with the reacting molecules treated by quantum mechanics, while the surrounding solvent is treated with classical molecular mechanics, providing a more realistic model of reactivity.

Development of Predictive Models for Chlorinated Ester Systems

By combining computational data for a range of related chlorinated esters, it is possible to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. acs.orgfederalregister.gov These models correlate structural or computational descriptors with experimental properties. nih.govresearchgate.net

Key Research Findings:

Predicting Physicochemical Properties: Models can be built to predict properties like boiling point, solubility, or partitioning coefficients (e.g., LogP) for new or untested chlorinated esters based on their molecular structure. The descriptors used in these models can be simple (e.g., molecular weight, atom counts) or complex (e.g., quantum chemical parameters, molecular shape indices).

Modeling Formation and Degradation: For chlorinated esters that are formed as contaminants during processes like heating of edible oils, predictive models can be developed. nih.gov These models can correlate reaction conditions (e.g., temperature, presence of catalysts) and precursor concentrations with the rate of formation of specific chlorinated esters, helping to understand and mitigate their occurrence. researchgate.net

Toxicity Prediction: QSAR models are widely used in toxicology to predict the potential adverse effects of chemicals. By building a model based on the known toxicity of a set of chlorinated compounds, it may be possible to predict the potential toxicity of this compound, guiding further experimental testing. acs.org

Quantitative Structure-Reactivity Relationship (QSAR) Studies from Theoretical Perspectives

A theoretical QSAR study would commence with the in silico generation of a three-dimensional structure of the this compound molecule. This is followed by the calculation of various molecular descriptors using computational chemistry software. These descriptors are numerical values that encode different aspects of the molecule's structure. For a compound like this compound, key descriptors would likely include: